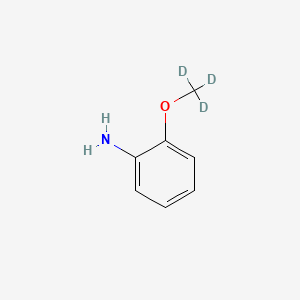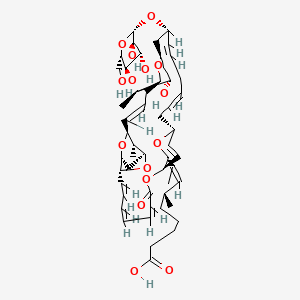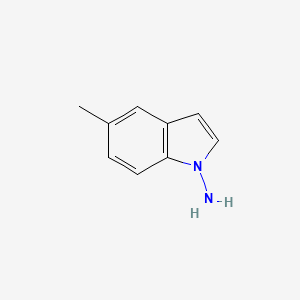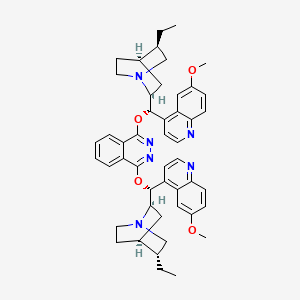![molecular formula C32H24F6IrN4P B570117 Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate CAS No. 106294-60-4](/img/no-structure.png)
Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Amine Sensor Application
Researchers have synthesized charged Iridium complexes for use as amine chemical sensors. These complexes, including variations such as NU-02, SY-11, and WS-02, demonstrate colorimetric changes visible to the naked eye and through UV-Vis absorption when reacting with amines, providing a quick and effective method for amine detection Sombat, W., Wongkhan, K., & Jitchati, R. (2015).
Synthesis and Practical Applications
Oderinde, M. S., and Johannes, J. (2018) have published on the practical syntheses of Iridium complexes for various applications, indicating their versatility and the potential for use in catalysis, photophysics, and materials science Oderinde, M. S., & Johannes, J..
Structural Insights
The synthesis and crystal structure analysis of Bis(2-phenylpyridine-C,N’)-bis(acetonitrile)iridium(III) hexafluorophosphate have provided insights into the unique packing and interactions within these complexes, offering a foundation for the design of materials with specific optical or electronic properties Fresta, E., Milanesio, M., Volpi, G., Barolo, C., & Conterosito, E. (2019).
Light-Emitting Applications
Iridium complexes have been utilized in films for light-emitting electrochemical cells (LEECs), where their morphological and electronic properties are tailored for enhanced performance. The blending of these complexes with ionic liquids on various substrates has shown significant potential in improving charge carrier transport, crucial for the development of efficient and durable LEECs Bayatpour, S., Işık, D., & Santato, C. (2017).
Dye-Sensitized Solar Cells
Cyclometalated Iridium(III) complexes have been synthesized and applied to dye-sensitized solar cells, highlighting their role in enhancing the photoelectric conversion efficiency through stable anchoring and broad absorption bands Telleria, A., Kohlrausch, B. S. E. C., Duarte, R. C., Rodembusch, F., Dupont, J., Freixa, Z., & Santos, M. J. (2016).
Propiedades
Número CAS |
106294-60-4 |
|---|---|
Nombre del producto |
Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate |
Fórmula molecular |
C32H24F6IrN4P |
Peso molecular |
801.753 |
Nombre IUPAC |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
Clave InChI |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Sinónimos |
(OC-6-33)-(2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N]-Iridium(1+) Hexafluorophosphate(1-); _x000B_(OC-6-33)-(2,2’-Bipyridine-κN1,κN1’)bis[2-(2-pyridinyl-κN)phenyl-κC]-Iridium(1+) , Hexafluorophosphate(1-); _x000B_2-Phenylpyridine Iridium Complex; _x000B_(2,2’-B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-[2-Oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride](/img/structure/B570049.png)

![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)